Boc-2,4-Dimethy-D-Phenylalanine
Description
Boc-2,4-Dimethyl-D-Phenylalanine (CAS 791625-59-7) is a protected amino acid derivative where the α-amino group of D-phenylalanine is shielded by a tert-butoxycarbonyl (Boc) group, and the phenyl ring bears methyl substituents at the 2- and 4-positions. This compound is widely used in peptide synthesis, drug discovery, and as a chiral building block in organic chemistry. Its structure combines steric bulk from the methyl groups with the stereochemical specificity of the D-configuration, making it valuable for modulating peptide conformation and receptor interactions .
Properties
Molecular Weight |
293.36 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Chemical Properties
The following table summarizes key properties of Boc-2,4-Dimethyl-D-Phenylalanine and its analogs:
Key Observations:
- Substituent Effects: Methyl Groups (2,4-Me): Electron-donating groups enhance steric hindrance and may stabilize hydrophobic interactions in peptides. Chloro/Fluoro Groups (2,4-Cl/F): Electron-withdrawing substituents increase electrophilicity and may alter hydrogen-bonding capacity. Dichloro derivatives exhibit higher molecular weight and boiling points, suggesting greater thermal stability . Bromo (2-Br): Useful in Suzuki-Miyaura cross-coupling reactions for bioconjugation or introducing aromatic diversity .
- Stereochemistry: The D-configuration in all listed compounds ensures compatibility with non-natural peptide sequences, often enhancing metabolic stability .
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